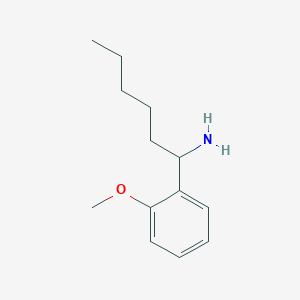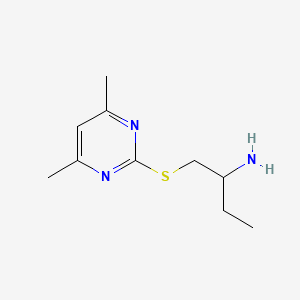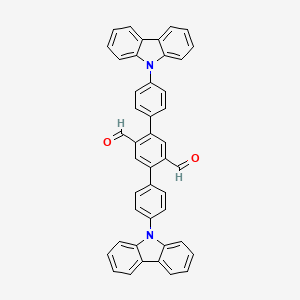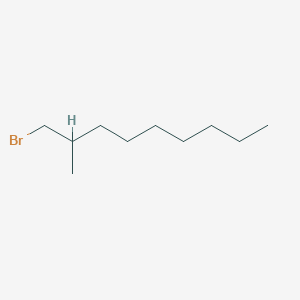
1-Bromo-2-methylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methylnonane is an organic compound belonging to the class of alkyl halides. It is characterized by a bromine atom attached to the first carbon of a nonane chain, with a methyl group attached to the second carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylnonane can be synthesized through the bromination of 2-methylnonane. This process typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methylnonane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions (E1 and E2): The compound can undergo dehydrohalogenation to form alkenes, such as 2-methylnonene, in the presence of strong bases like potassium tert-butoxide (t-BuOK).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in ethanol or tert-butanol.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-methylnonanol, 2-methylnonanenitrile, or 2-methylnonanamine can be formed.
Elimination Reactions: The major product is typically 2-methylnonene.
Scientific Research Applications
1-Bromo-2-methylnonane is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals and bioactive compounds.
Material Science: As a precursor in the synthesis of polymers and advanced materials.
Chemical Biology: In the study of biochemical pathways and the development of chemical probes.
Mechanism of Action
The mechanism of action of 1-bromo-2-methylnonane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Bromo-2-methylpropane: A smaller alkyl halide with similar reactivity.
1-Bromo-2-methylbutane: Another alkyl halide with a slightly longer carbon chain.
1-Bromo-2-methylpentane: A compound with a longer carbon chain and similar chemical properties.
Uniqueness: 1-Bromo-2-methylnonane is unique due to its specific carbon chain length and the position of the bromine and methyl groups. This structural arrangement influences its reactivity and the types of products formed in chemical reactions, making it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
93119-08-5 |
|---|---|
Molecular Formula |
C10H21Br |
Molecular Weight |
221.18 g/mol |
IUPAC Name |
1-bromo-2-methylnonane |
InChI |
InChI=1S/C10H21Br/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9H2,1-2H3 |
InChI Key |
AKUPYXWXVMAYHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



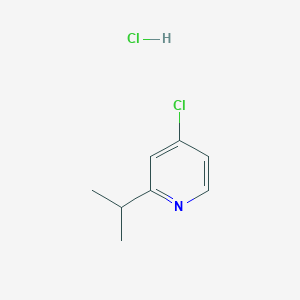
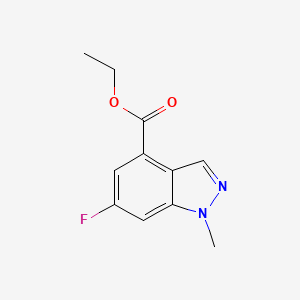
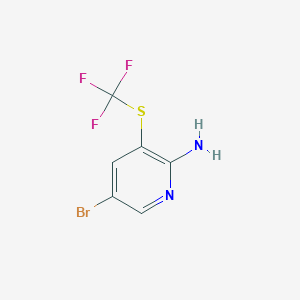

![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)
![(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13650068.png)
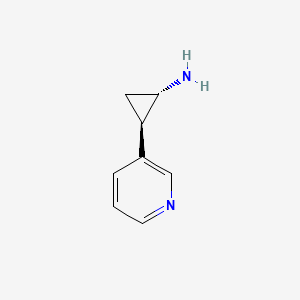
![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
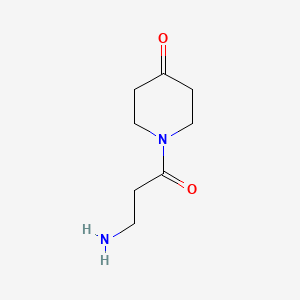
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)
